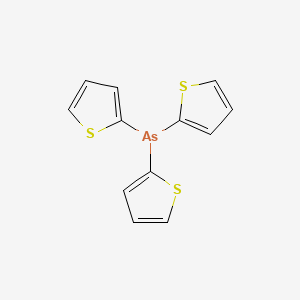
Arsine, tri-2-thienyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsine, tri-2-thienyl- is an organoarsenic compound where three 2-thienyl groups are bonded to an arsenic atom.
Vorbereitungsmethoden
The synthesis of arsine, tri-2-thienyl- typically involves the reaction of 2-thienyllithium with arsenic trichloride. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or distillation . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control.
Analyse Chemischer Reaktionen
Arsine, tri-2-thienyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form arsenic oxides or other arsenic-containing compounds.
Substitution: It can participate in substitution reactions where the thienyl groups are replaced by other functional groups.
Complexation: Arsine, tri-2-thienyl- acts as a ligand in coordination chemistry, forming complexes with metals such as gold.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and halogenating agents like chlorine. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Arsine, tri-2-thienyl- has several scientific research applications:
Coordination Chemistry: It is used as a ligand to form complexes with transition metals, which are studied for their catalytic and electronic properties.
Materials Science: The compound’s unique structural properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Wirkmechanismus
The mechanism of action of arsine, tri-2-thienyl- involves its ability to coordinate with metal centers through the arsenic atom and the sulfur atoms of the thienyl groups. This coordination can influence the electronic properties of the metal center, affecting its reactivity and stability . The molecular targets and pathways involved depend on the specific application and the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Arsine, tri-2-thienyl- can be compared with similar compounds such as:
Tri-2-furylarsine: Similar to tri-2-thienylarsine but with furyl groups instead of thienyl groups.
Triphenylarsine: Contains phenyl groups instead of thienyl groups, leading to different steric and electronic effects.
Eigenschaften
CAS-Nummer |
125689-10-3 |
|---|---|
Molekularformel |
C12H9AsS3 |
Molekulargewicht |
324.3 g/mol |
IUPAC-Name |
trithiophen-2-ylarsane |
InChI |
InChI=1S/C12H9AsS3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H |
InChI-Schlüssel |
QVNNSFDCZOPPPO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)[As](C2=CC=CS2)C3=CC=CS3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


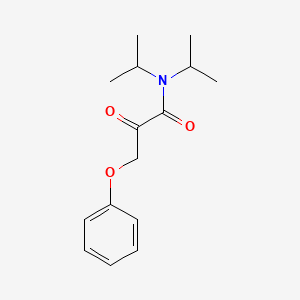
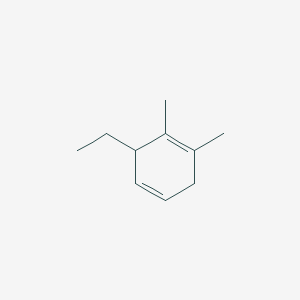
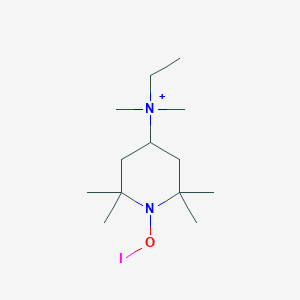
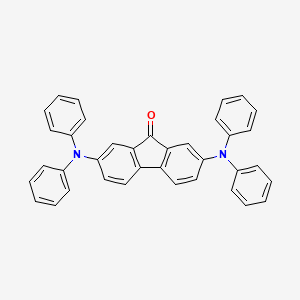
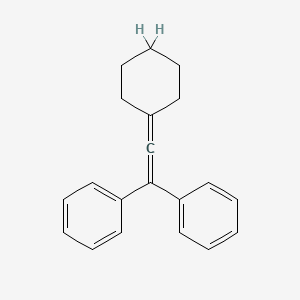
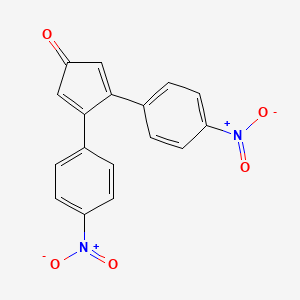

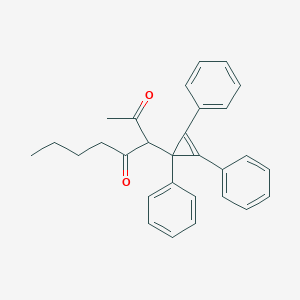
![([1,1'-Biphenyl]-4-yl)(phenyl)mercury](/img/structure/B14297636.png)
![[1,1'-Biphenyl]-2-ylsulfamic acid](/img/structure/B14297641.png)

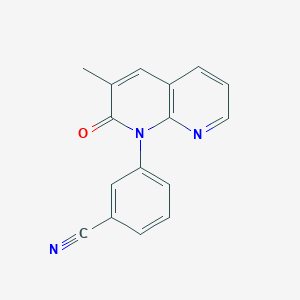
![1-Methoxy-4-({4-[(prop-2-en-1-yl)oxy]phenyl}methoxy)benzene](/img/structure/B14297655.png)
![Diethyl [(2-methylphenyl)(methylsulfanyl)methyl]phosphonate](/img/structure/B14297661.png)
